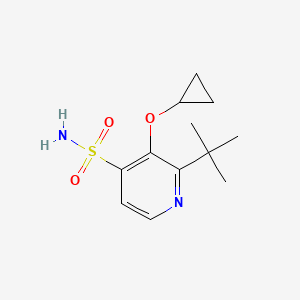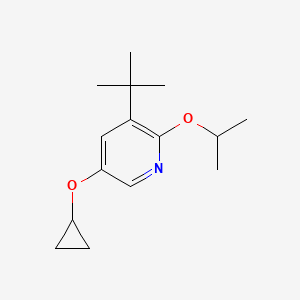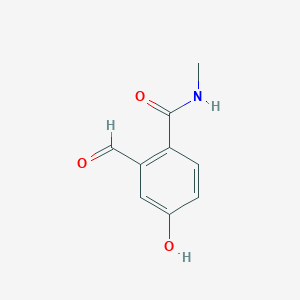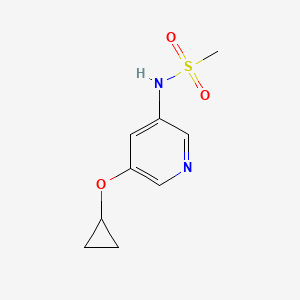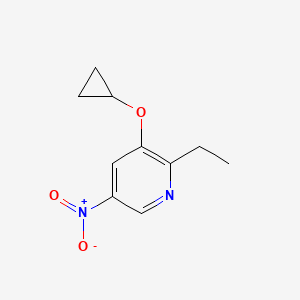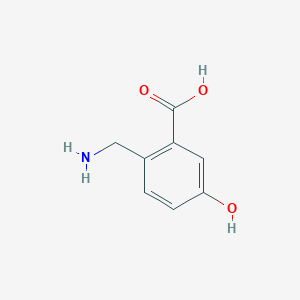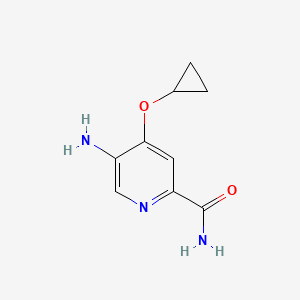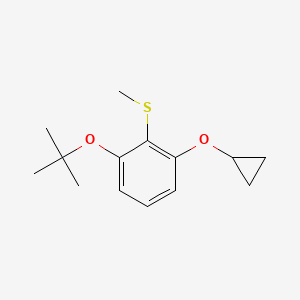
(2-Tert-butoxy-6-cyclopropoxyphenyl)(methyl)sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Tert-butoxy-6-cyclopropoxyphenyl)(methyl)sulfane is an organic compound with the molecular formula C14H20O2S and a molecular weight of 252.37 g/mol . This compound features a sulfane group bonded to a phenyl ring substituted with tert-butoxy and cyclopropoxy groups. It is primarily used in research and development settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-Tert-butoxy-6-cyclopropoxyphenyl)(methyl)sulfane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-tert-butoxy-6-cyclopropoxyphenol.
Sulfur Introduction: The phenol is then treated with a methylthiolating agent, such as methyl iodide, in the presence of a base like sodium hydride or potassium carbonate.
Reaction Conditions: The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Industrial Production Methods:
Types of Reactions:
Oxidation: The sulfane group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions to form thiols or other reduced sulfur species using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfur species.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Tert-butoxy-6-cyclopropoxyphenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-Tert-butoxy-6-cyclopropoxyphenyl)(methyl)sulfane involves its interaction with molecular targets through its sulfane group. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The exact pathways and molecular targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
(4-Ethylphenyl)(methyl)sulfane: Similar structure but with an ethyl group instead of tert-butoxy and cyclopropoxy groups.
(2-Methoxyphenyl)(methyl)sulfane: Contains a methoxy group instead of tert-butoxy and cyclopropoxy groups.
Uniqueness: (2-Tert-butoxy-6-cyclopropoxyphenyl)(methyl)sulfane is unique due to the presence of both tert-butoxy and cyclopropoxy groups on the phenyl ring, which can influence its reactivity and interactions compared to other sulfane compounds.
Eigenschaften
Molekularformel |
C14H20O2S |
|---|---|
Molekulargewicht |
252.37 g/mol |
IUPAC-Name |
1-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]-2-methylsulfanylbenzene |
InChI |
InChI=1S/C14H20O2S/c1-14(2,3)16-12-7-5-6-11(13(12)17-4)15-10-8-9-10/h5-7,10H,8-9H2,1-4H3 |
InChI-Schlüssel |
CRRSCFQFWVJTBO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=CC(=C1SC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


